B1579163 Cbz-4-tert-butyl-D-Phenylalanine

Cbz-4-tert-butyl-D-Phenylalanine

Cat. No.: B1579163
M. Wt: 355.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-4-tert-butyl-D-Phenylalanine is a protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. The compound features a carbobenzyloxy (Cbz) group at the N-terminus and a bulky tert-butyl substituent at the para position of the phenylalanine aromatic ring. This structural modification confers unique steric and electronic properties, making it valuable for studying peptide conformation, protein-ligand interactions, and hydrophobic binding motifs. Its D-configuration enhances resistance to enzymatic degradation, which is critical for applications in drug design and biochemical assays.

Properties

Molecular Weight

355.5

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl derivative exhibits the highest hydrophobicity (logP = 3.2), favoring membrane permeability and hydrophobic interactions.
  • The nitro-substituted variant has lower solubility due to polar but rigid nitro groups, which may hinder crystal lattice disruption.

This compound

  • Applications : Used in peptide-based drug candidates targeting hydrophobic binding sites (e.g., enzyme active sites, receptor pockets). Its steric bulk stabilizes specific peptide conformations, aiding in structure-activity relationship (SAR) studies.
  • Research Findings : Demonstrated enhanced binding affinity in angiotensin-converting enzyme (ACE) inhibitor analogs compared to methyl-substituted derivatives .

Cbz-4-Nitro-D-Phenylalanine

  • Applications : Acts as a fluorescent probe in enzyme inhibition assays due to the nitro group’s electron-deficient aromatic ring, which participates in charge-transfer interactions .
  • Research Findings : Utilized in screening protease inhibitors, where the nitro group stabilizes transition states during catalysis .

Cbz-4-Methyl-D-Phenylalanine

  • Applications : Balances solubility and steric effects, making it suitable for combinatorial peptide libraries and conformational studies .

Research Findings and Implications

  • Steric Effects : The tert-butyl group’s bulkiness reduces rotational freedom in peptides, favoring helical or turn conformations. This property is critical for designing peptide therapeutics with improved pharmacokinetics .
  • Electronic Effects : Nitro-substituted derivatives show higher reactivity in electrophilic environments, enabling their use in photoaffinity labeling and catalytic studies .
  • Hydrophobicity vs. Solubility : Trade-offs between logP and solubility guide substituent selection; tert-butyl derivatives excel in hydrophobic environments, while methyl groups offer broader solvent compatibility.

Preparation Methods

General Synthetic Strategy

The preparation of Cbz-4-tert-butyl-D-Phenylalanine typically involves:

  • Introduction of the tert-butyl substituent at the 4-position of the phenyl ring of D-phenylalanine.
  • Protection of the amino group with the carbobenzyloxy (Cbz) protecting group.
  • Maintenance of stereochemical integrity at the D-configuration center.

The synthesis is often approached via selective functionalization of D-phenylalanine or through the synthesis of the substituted phenylalanine derivative followed by Cbz protection.

Protection of the Amino Group with Cbz

The Cbz (carbobenzyloxy) group is introduced by reacting the amino acid with benzyl chloroformate or benzyloxycarbonyl chloride under controlled pH conditions.

  • Reagents : Benzyl chloroformate, base (usually sodium bicarbonate or sodium carbonate).
  • Solvent : Mixed aqueous-organic solvents such as dioxane-water or methanol-water.
  • Temperature : Typically room temperature after initial exothermic reaction.
  • pH Control : Essential to avoid side reactions; usually maintained mildly basic.

This reaction yields the N-Cbz protected amino acid with high efficiency and is well-documented for amino acids including phenylalanine derivatives.

Representative Preparation Method

A typical preparation method combining these steps is summarized below:

Step Description Reagents & Conditions Notes
1 Synthesis of 4-tert-butylphenylalanine Starting from 4-tert-butylbenzaldehyde, conversion via Strecker synthesis or asymmetric hydrogenation Ensures substitution at para position
2 Hydrolysis and isolation of 4-tert-butyl-D-phenylalanine Acidic or basic hydrolysis Maintains stereochemistry
3 Protection of amino group with Cbz Benzyl chloroformate, base, aqueous-organic solvent, room temperature pH control critical; monitored by TLC
4 Purification Crystallization from ethyl acetate/hexane or other solvents Yields typically high (~90%)

Detailed Reaction Conditions and Yields

From the literature on similar amino acid protections and substitutions:

Parameter Typical Range/Value Comments
Benzyl chloroformate melting point 22–24 °C Liquefied by warming to 35 °C
Solvent systems tert-butyl alcohol-water, dioxane-water, DMF-water, methanol-water Choice affects solubility and reaction rate
Reaction temperature Room temperature After initial exotherm
Reaction time Monitored by TLC, typically several hours Not fully optimized
Crude yield Up to 90% High purity after recrystallization
Crystallization solvent Ethyl acetate with hexane or hexane alone Helps in purification and solvent removal
Stability Decomposes below 130 °C if heated rapidly Requires careful handling

Alternative Synthetic Routes and Innovations

Patent literature describes processes for preparing 4-substituted phenylalanine derivatives without the use of iodination chemistry, which is advantageous in avoiding hazardous reagents and improving scalability. These processes involve:

  • Use of alternative electrophilic substitution or coupling methods.
  • Formation of ester derivatives as intermediates.
  • Subsequent deprotection and Cbz protection steps.

These methods provide routes to pharmaceutically relevant derivatives with potential mixed ACE-NEP inhibitory activities, underscoring the biomedical importance of such compounds.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Direct electrophilic substitution on D-phenylalanine D-Phenylalanine tert-Butyl reagents, benzyl chloroformate Straightforward, preserves stereochemistry Possible regioselectivity issues
Synthesis from 4-tert-butylbenzaldehyde 4-tert-Butylbenzaldehyde Strecker reagents, benzyl chloroformate High regioselectivity, scalable Multi-step, requires purification
Patent method avoiding iodination Various phenylalanine esters Alternative coupling agents, Cbz protection Safer, industrially viable Patent-protected, may require specific conditions

Q & A

Q. How should researchers address potential biases when interpreting bioassay data for this compound?

  • Answer :
  • Blinded analysis : Assign compound labels (e.g., "Compound A/B") to prevent confirmation bias during data collection .
  • Negative controls : Include solvent-only and scrambled peptide controls to identify false-positive signals .
  • Peer validation : Share raw datasets with collaborators for independent statistical evaluation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.